An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol is a critical building block in the synthesis of targeted anti-cancer therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.
Core Chemical Properties
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral secondary alcohol. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| CAS Number | 330156-50-8 | [1] |
| Molecular Formula | C₈H₇Cl₂FO | |
| Molecular Weight | 209.04 g/mol | [2] |
| Appearance | White to off-white solid or powder | [2] |
| Melting Point | Data for the (S)-enantiomer is available and suggests it is a solid at room temperature. The melting point for the (R)-enantiomer is expected to be similar. | [2][3] |
| Boiling Point | 261.33 °C at 760 mmHg (for the (S)-enantiomer) | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | |
| Storage | Store in a cool, dry place, sealed from moisture. | [1] |
Role in the Synthesis of Crizotinib
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral intermediate in the multi-step synthesis of Crizotinib. Crizotinib is a potent and selective small-molecule inhibitor of several receptor tyrosine kinases, including ALK, MET, and ROS1. The specific (R)-configuration of the ethanol moiety is essential for the proper binding of Crizotinib to the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling and suppressing tumor growth.
Crizotinib Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers due to genetic alterations.
Constitutively active ALK fusion proteins, such as EML4-ALK, drive tumor cell proliferation and survival through downstream pathways including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4] Crizotinib competitively binds to the ATP pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Similarly, Crizotinib inhibits the kinase activity of MET and ROS1, which can be oncogenic drivers in various cancers through gene amplification, mutations, or rearrangements.[5][6] Inhibition of these kinases by Crizotinib blocks downstream signaling pathways, leading to decreased cell proliferation, survival, and migration.[4][7]
Experimental Protocols
Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
A common method for the asymmetric synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves the stereoselective reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone. Biocatalytic methods are often employed to achieve high enantioselectivity.
Protocol: Biotransformation-mediated Synthesis
This protocol is based on principles of asymmetric reduction using a carbonyl reductase enzyme.[8]
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Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme and Cofactor: Add the carbonyl reductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Substrate Addition: Add 2,6-dichloro-3-fluoroacetophenone to the reaction mixture. The substrate can be dissolved in a co-solvent like isopropanol to improve solubility.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 18-24 hours), monitoring the conversion by HPLC or GC.[8]
-
Work-up: After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product with high enantiomeric excess.[1]
Chiral HPLC Analysis
The enantiomeric purity of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Method
This method is adapted from analytical procedures described for similar chiral alcohols and the separation of the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is effective for this separation. For example, a Daicel CHIRALPAK AD-RH column.[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v) is a suitable mobile phase.[9] The exact ratio may be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 0.5 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[9]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.[9]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Analysis: The (R)- and (S)-enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For the specified column and conditions, the (S)-enantiomer has been reported to elute at approximately 56.1 minutes, and the (R)-enantiomer at approximately 64.5 minutes.[9]
Safety Information
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a fundamentally important chiral intermediate in the pharmaceutical industry, particularly for the synthesis of the targeted cancer therapy, Crizotinib. A thorough understanding of its chemical properties, stereospecific synthesis, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers working with this key molecule.
References
- 1. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [chemicalbook.com]
- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to crizotinib in a patient with lung adenocarcinoma harboring a MET splice site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
